![molecular formula C22H21N3O2 B368583 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919972-08-0](/img/structure/B368583.png)
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction plays a critical role in regulating the activity of p53, a tumor suppressor protein that is frequently mutated in cancer. MI-773 has shown promise as a potential therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
Target of Action
It contains a benzimidazole moiety, which is known to exhibit diverse pharmacological activities . Benzimidazole derivatives have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and induce changes that lead to their pharmacological effects
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets
Result of Action
Benzimidazole derivatives are known to induce various effects at the molecular and cellular level depending on their specific targets
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. In addition, 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for the treatment of cancer. However, one limitation of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
1. Development of more efficient synthesis methods for 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide to improve yield and scalability.
2. Investigation of the efficacy of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide in combination with other targeted therapies for the treatment of cancer.
3. Exploration of the potential use of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide in the treatment of other diseases, such as neurodegenerative disorders.
4. Development of more potent and selective MDM2 inhibitors based on the structure of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide.
5. Investigation of the potential use of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide as a diagnostic tool for the detection of p53 mutations in cancer.
Métodos De Síntesis
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide can be synthesized using a multi-step process involving the coupling of various chemical intermediates. One common synthesis method involves the reaction of 2-furancarboxylic acid with 1-(3-methylbenzyl)-1H-benzimidazole-2-methylamine to form the intermediate 2-furyl-N-(1-(3-methylbenzyl)-1H-benzimidazol-2-yl)acetamide. This intermediate is then reacted with ethyl chloroformate to yield 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide.
Aplicaciones Científicas De Investigación
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In these studies, 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been shown to inhibit the MDM2-p53 interaction, leading to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells. 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer.
Propiedades
IUPAC Name |
N-[1-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-5-8-17(13-15)14-25-19-10-4-3-9-18(19)24-21(25)16(2)23-22(26)20-11-6-12-27-20/h3-13,16H,14H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOTXZTUXQLAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.